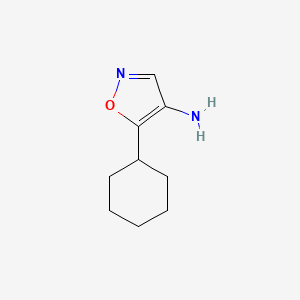
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine is a complex organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and proteins.
准备方法
The synthesis of ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine typically involves several steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the amino acid. This is usually done using fluorenylmethoxycarbonyl chloride in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial production methods often involve automated peptide synthesizers that can carry out these steps in a highly controlled and efficient manner.
化学反应分析
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methionine residue, which can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be used to convert the oxidized forms of methionine back to methionine.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups, depending on the desired end product.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry.
Biological Studies: This compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: This compound is used in the production of various industrial enzymes and biocatalysts.
作用机制
The mechanism of action of ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
相似化合物的比较
Similar compounds to ((s)-2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoyl)-d-methionine include other Fmoc-protected amino acids and peptides. These compounds share the common feature of having an Fmoc group for protection during synthesis. this compound is unique due to its specific structure and the presence of the benzyloxy and oxobutanoyl groups, which can impart different chemical properties and reactivity.
Some similar compounds include:
Fmoc-Lysine: An Fmoc-protected lysine used in peptide synthesis.
Fmoc-Phenylalanine: An Fmoc-protected phenylalanine used in peptide synthesis.
Fmoc-Serine: An Fmoc-protected serine used in peptide synthesis.
These compounds are used in similar applications but differ in their specific amino acid residues and side chains.
属性
分子式 |
C31H32N2O7S |
|---|---|
分子量 |
576.7 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+/m1/s1 |
InChI 键 |
SMRJEVFFOATZRY-SXOMAYOGSA-N |
手性 SMILES |
CSCC[C@H](C(=O)O)NC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13531691.png)


![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)







![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)


